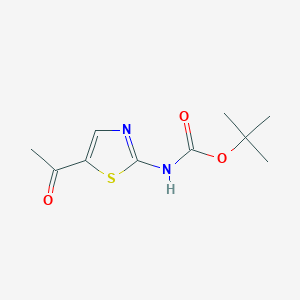

Tert-butyl 5-acetylthiazol-2-ylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

tert-butyl N-(5-acetyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C10H14N2O3S/c1-6(13)7-5-11-8(16-7)12-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14) |

InChI Key |

CHQNTBULMDSWRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tert Butyl 5 Acetylthiazol 2 Ylcarbamate and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of tert-butyl 5-acetylthiazol-2-ylcarbamate reveals a logical pathway for its synthesis. The primary disconnection is at the C-N bond of the carbamate (B1207046), separating the molecule into a tert-butoxycarbonyl (Boc) group and the 2-amino-5-acetylthiazole core. The Boc group can be introduced by reacting the 2-amino group with di-tert-butyl dicarbonate (B1257347) or a similar reagent.

The next key disconnection is at the C-C bond between the thiazole (B1198619) ring and the acetyl group. This suggests a Friedel-Crafts acylation or a similar electrophilic substitution reaction to introduce the acetyl moiety at the 5-position of the thiazole ring. This disconnection leads to a 2-(Boc-amino)thiazole intermediate.

Finally, the thiazole ring itself can be disconnected according to the principles of the Hantzsch thiazole synthesis. This involves breaking the C-S and C=N bonds, leading to an α-haloketone and a thiourea (B124793) derivative as the primary starting materials. This retrosynthetic approach provides a clear and efficient roadmap for the synthesis of the target molecule.

Synthesis of the Thiazole Ring System

The construction of the thiazole ring is a critical step in the synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate. The Hantzsch thiazole synthesis is a widely used and efficient method for this purpose. researchgate.netchemicalbook.comresearchgate.net

Cyclization Reactions for Thiazole Formation (e.g., Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis involves the condensation reaction between an α-halocarbonyl compound and a thiourea or thioamide. chemicalbook.com In the context of synthesizing 2-aminothiazole (B372263) derivatives, thiourea is the preferred reagent. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. rsc.org This method is known for its reliability and the ability to produce good yields of the desired thiazole product. organic-chemistry.org The reaction can be carried out under various conditions, including in heated microreactors, which can lead to similar or greater conversions than traditional macro-scale batch syntheses. rsc.org

Precursor Chemistry and Reagent Selection

The selection of appropriate precursors is crucial for the successful synthesis of the thiazole ring. For the synthesis of the 2-aminothiazole core, the key reagents are:

Thiourea: This provides the nitrogen and sulfur atoms for the thiazole ring.

An α-haloketone: This provides the carbon backbone of the thiazole ring. The choice of the α-haloketone will determine the substituent at the 4- and 5-positions of the resulting thiazole.

To obtain the specific precursor for tert-butyl 5-acetylthiazol-2-ylcarbamate, a key intermediate is 2-amino-5-acetylthiazole. This can be synthesized from 1,1-dichloroacetone (B129577) and thiourea. The initial reaction forms 2-amino-5-chloromethylthiazole, which can then be converted to the desired acetyl derivative.

Introduction of the Acetyl Moiety at the 5-Position

Once the 2-(Boc-amino)thiazole intermediate is synthesized, the next step is the introduction of the acetyl group at the 5-position of the thiazole ring.

Acylation Reactions and Regioselectivity

The introduction of the acetyl group is typically achieved through a Friedel-Crafts acylation reaction. beilstein-journals.org This involves reacting the 2-(Boc-amino)thiazole with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

The regioselectivity of the acylation is a critical aspect. In the case of 2-substituted thiazoles, electrophilic substitution preferentially occurs at the 5-position. This is because the carbocation intermediate formed by attack at the 5-position is more stabilized by resonance than the intermediate formed by attack at the 4-position. stackexchange.comechemi.com The electron-donating nature of the Boc-amino group at the 2-position further activates the thiazole ring towards electrophilic substitution, directing the incoming acetyl group to the 5-position.

Stereochemical Control in Acetyl Group Introduction

The introduction of the acetyl group onto the thiazole ring does not create a chiral center. The acetyl group is planar, and its addition to the aromatic thiazole ring does not result in the formation of stereoisomers. Therefore, stereochemical control is not a consideration in this specific step of the synthesis.

Summary of Synthetic Steps and Intermediates

| Step | Reaction | Starting Materials | Key Reagents | Product |

| 1 | Hantzsch Thiazole Synthesis | 1,1-dichloroacetone, Thiourea | - | 2-Amino-5-chloromethylthiazole |

| 2 | Oxidation/Hydrolysis | 2-Amino-5-chloromethylthiazole | Oxidizing agent, Water | 2-Amino-5-acetylthiazole |

| 3 | Boc Protection | 2-Amino-5-acetylthiazole | Di-tert-butyl dicarbonate (Boc)₂O | tert-Butyl 5-acetylthiazol-2-ylcarbamate |

Alternatively, the Boc protection can be performed on 2-aminothiazole first, followed by the Friedel-Crafts acylation:

| Step | Reaction | Starting Materials | Key Reagents | Product |

| 1 | Hantzsch Thiazole Synthesis | α-haloaldehyde, Thiourea | - | 2-Aminothiazole |

| 2 | Boc Protection | 2-Aminothiazole | Di-tert-butyl dicarbonate (Boc)₂O | tert-Butyl thiazol-2-ylcarbamate |

| 3 | Friedel-Crafts Acylation | tert-Butyl thiazol-2-ylcarbamate | Acetyl chloride, AlCl₃ | tert-Butyl 5-acetylthiazol-2-ylcarbamate |

Formation of the Tert-butyl Carbamate Group

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position of the thiazole ring is a critical step in the synthesis of the target molecule. This transformation is most commonly achieved using di-tert-butyl dicarbonate, though alternative methods exist.

Carbamate Formation via Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate (Boc₂O) is the most widely utilized reagent for the protection of amines as their tert-butyl carbamates. nih.govorgsyn.org The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process is generally high-yielding and can be performed under relatively mild conditions. organic-chemistry.org The reaction conditions for the Boc protection of amines are flexible and can be adapted to various substrates. organic-chemistry.org

The protection of the amino group is a fundamental transformation in the synthesis of a wide array of organic compounds, including peptides and natural products. nih.gov For the synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate, the reaction involves treating 2-amino-5-acetylthiazole with Boc anhydride. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amine and enhance its nucleophilicity. Common bases employed for this purpose include sodium hydroxide (B78521), 4-(dimethylaminopyridine) (DMAP), and sodium bicarbonate. organic-chemistry.org The choice of solvent is also crucial and can range from water and tetrahydrofuran (B95107) (THF) to acetonitrile (B52724). organic-chemistry.org In some instances, for amines with higher nucleophilicity, the reaction can proceed efficiently in methanol (B129727) without the need for an additional base. google.com

Table 1: Representative Conditions for Boc Protection of Amines with Di-tert-butyl Dicarbonate

| Amine Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | Triethylamine (B128534) (TEA) | Dichloromethane (B109758) (DCM) | Room Temp. | 100 | nih.gov |

| 3-Aminopropylene | Sodium Hydroxide | Tetrahydrofuran (THF) | 0 °C | Not specified | nih.gov |

| Aniline | Amberlite-IR 120 | Dichloromethane (DCM) | Room Temp. | 95 | organic-chemistry.org |

| Various Amines | Iodine (catalytic) | Solvent-free | Room Temp. | High | orgsyn.org |

| Various Amines | Yttria-zirconia | Acetonitrile | Room Temp. | Excellent | iaea.org |

For sterically hindered or electron-deficient amines, such as certain aminothiazole derivatives, the reaction may require a catalyst like DMAP to proceed efficiently. orgsyn.org However, the use of DMAP can sometimes lead to the formation of byproducts. orgsyn.org

Alternative Boc Protection Strategies

While Boc anhydride is the most common reagent, other methods for the introduction of the Boc group have been developed. These include the use of reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and tert-butyl azidoformate (Boc-N₃). orgsyn.org These alternative reagents can be advantageous in specific synthetic contexts, particularly when dealing with sensitive substrates or when chemoselectivity is a concern.

Another approach involves the reaction of an amine with tert-butyl chloroformate. However, this method is often less preferred due to the higher reactivity and potential for side reactions with the chloroformate. A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) presents a milder alternative for carbamate synthesis. iaea.org This method avoids the direct use of highly reactive carbonylating agents.

Total Synthesis Approaches for the Compound and Related Structures

A definitive total synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate has not been extensively detailed in a single publication. However, a highly plausible and efficient synthetic route can be constructed based on well-established synthetic transformations for analogous structures. The most logical approach involves a two-step sequence: the synthesis of the key intermediate, 2-amino-5-acetylthiazole, followed by the N-Boc protection of the amino group.

The synthesis of 2-amino-5-acylthiazoles can be achieved through a one-pot, three-component cascade reaction. google.com A common and classical method for the formation of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. nih.govgoogle.com This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. nih.gov For the synthesis of 2-amino-5-acetylthiazole, this would involve the reaction of a 3-halo-2,4-pentanedione with thiourea. The reaction is often carried out in a suitable solvent like ethanol (B145695), and heating may be required to drive the reaction to completion.

Once the 2-amino-5-acetylthiazole intermediate is obtained, the subsequent Boc protection can be carried out as described in section 2.4.1, using di-tert-butyl dicarbonate in the presence of a suitable base and solvent.

Optimization of Reaction Conditions and Process Development

The efficiency and yield of the synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for developing a robust and scalable synthetic process.

Solvent Effects and Catalysis

The choice of solvent can significantly impact both the formation of the thiazole ring and the subsequent carbamate formation. In the Hantzsch thiazole synthesis, polar protic solvents like ethanol are commonly used. nih.gov For the Boc protection step, a variety of solvents including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile have been successfully employed. nih.govorganic-chemistry.org In some cases, solvent-free conditions have been shown to be effective, offering a greener and more efficient alternative. orgsyn.orgorganic-chemistry.org

Catalysis plays a pivotal role in the N-tert-butoxycarbonylation of amines. While strong bases like sodium hydroxide and triethylamine are often used stoichiometrically, catalytic amounts of bases like 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction, particularly for less reactive amines. orgsyn.org A range of other catalysts, including Lewis acids and solid-supported catalysts, have also been explored to facilitate this transformation under milder conditions. iaea.org For instance, yttria-zirconia has been reported as an efficient Lewis acid catalyst for the Boc protection of various amines. iaea.org Heterogeneous catalysts like Amberlite-IR 120 offer the advantage of easy separation and recyclability. organic-chemistry.org

Table 2: Effect of Catalyst on N-Boc Protection of Aniline

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Dichloromethane | Room Temp. | 24 h | <5 | nih.gov |

| DMAP (0.1 eq) | Dichloromethane | Room Temp. | 4 h | 95 | nih.gov |

| InCl₃ (5 mol%) | Dichloromethane | Room Temp. | 1 h | 94 | nih.gov |

| Bi(OTf)₃ (5 mol%) | Dichloromethane | Room Temp. | 1.5 h | 92 | nih.gov |

| Sc(OTf)₃ (5 mol%) | Dichloromethane | Room Temp. | 2 h | 90 | nih.gov |

Temperature and Pressure Optimization

Temperature is a critical parameter that influences the rate and selectivity of the reaction. The Hantzsch thiazole synthesis is often conducted at elevated temperatures to ensure a reasonable reaction rate. nih.gov Conversely, the Boc protection of amines is typically carried out at room temperature or even at 0 °C to control exothermicity and minimize side reactions. nih.gov However, for less reactive amines, moderate heating may be necessary to achieve complete conversion. organic-chemistry.org

The effect of pressure on these reactions is less commonly studied, as they are typically performed at atmospheric pressure. However, in specific process development scenarios, particularly for large-scale production, pressure optimization might be considered to enhance reaction rates or to control the boiling point of low-boiling solvents. There is limited specific data available on the influence of pressure on the synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate or its close analogs.

Sustainable Synthesis Practices and Green Chemistry Principles

The industrial and laboratory-scale synthesis of specialty chemicals like tert-butyl 5-acetylthiazol-2-ylcarbamate and its analogues is increasingly scrutinized through the lens of green and sustainable chemistry. The focus is on developing synthetic routes that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy. mdpi.combohrium.com For the synthesis of the thiazole scaffold, which is central to the target compound, several environmentally benign strategies have been developed, moving away from traditional methods that often involve toxic solvents, harsh conditions, and difficult workups. bepls.com

Key green chemistry approaches applicable to the synthesis of tert-butyl 5-acetylthiazol-2-ylcarbamate and its analogues include the use of alternative energy sources, greener solvent systems, reusable catalysts, and one-pot multicomponent reactions. bohrium.com

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Conventional synthesis methods for thiazoles often require prolonged heating under reflux, consuming significant energy. bohrium.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. researchgate.net Microwave irradiation can drastically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles by minimizing the formation of side products. jusst.orgrsc.org For instance, the synthesis of various thiazole derivatives, which traditionally takes several hours of heating, can be completed in as little as 10-30 minutes under microwave conditions. bepls.comjusst.org

Ultrasound-promoted synthesis is another energy-efficient technique. The use of ultrasonic irradiation can enhance reaction rates through acoustic cavitation, providing an alternative to conventional heating. bohrium.comtrdizin.gov.tr For example, the synthesis of Hantzsch thiazole derivatives has been successfully performed under ultrasonic irradiation, offering good yields in shorter timeframes compared to standard methods. bepls.com

Table 1: Comparison of Conventional and Energy-Efficient Methods for Thiazole Analogue Synthesis

Green Solvents and Solvent-Free Reactions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs). Research into thiazole synthesis has identified several greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org Multicomponent reactions for synthesizing thiazole derivatives have been successfully carried out in water, sometimes with the aid of catalysts like KF/Clinoptilolite nanoparticles. researchgate.net A mixture of polyethylene (B3416737) glycol (PEG) and water has also been shown to be an effective and environmentally benign solvent system, particularly when used with a recyclable catalyst like Nafion-H. acs.org

Solvent-free reactions represent an even more sustainable approach. nih.gov The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, has been adapted to proceed efficiently under solvent-free and catalyst-free conditions. nih.gov This method is exceptionally fast, with reactions often completing in seconds, and simplifies product workup, aligning perfectly with green chemistry principles. nih.govnih.gov

Advanced Catalytic Systems

The development of recoverable and reusable catalysts is a cornerstone of sustainable synthesis. For thiazole analogues, several types of green catalysts have been reported:

Solid Acid Catalysts: Nafion-H, a solid-supported acid, has proven effective and recyclable for the synthesis of 2-aminothiazoles. acs.org

Nanoparticle Catalysts: Reusable magnetic nanoparticles, such as NiFe2O4, have been employed to catalyze one-pot syntheses of thiazole scaffolds in green solvent systems like ethanol/water. acs.org

Biocatalysts: Naturally occurring polymers like chitosan (B1678972) have been used as heterogeneous basic catalysts in microwave-assisted multicomponent syntheses of thiazolyl derivatives. Furthermore, enzymes such as trypsin have been shown to catalyze the one-pot multicomponent synthesis of thiazoles under mild conditions, offering high yields and demonstrating the potential of chemoenzymatic strategies.

Table 2: Examples of Green Catalysts in the Synthesis of Thiazole Analogues

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green. organic-chemistry.org They improve atom economy, reduce the number of synthetic steps, and minimize waste generated from purification of intermediates. The synthesis of the thiazole ring is well-suited to MCR strategies. One-pot procedures involving the reaction of an α-halocarbonyl compound, thiosemicarbazide (B42300), and various anhydrides have been developed to create complex thiazole scaffolds efficiently. acs.org These one-pot approaches are often combined with other green techniques, such as the use of green catalysts and solvents, to further enhance their sustainability. researchgate.netacs.org

Chemical Reactivity and Transformation Pathways of Tert Butyl 5 Acetylthiazol 2 Ylcarbamate

Reactions Involving the Thiazole (B1198619) Heterocycle

The reactivity of the thiazole ring in tert-butyl 5-acetylthiazol-2-ylcarbamate is intricately influenced by its substituents. The 2-(tert-butoxycarbonyl)amino group acts as an electron-donating group, while the 5-acetyl group is an electron-withdrawing group. This electronic interplay directs the outcomes of various reactions involving the heterocyclic core. Thiazoles, in general, can undergo both electrophilic and nucleophilic substitution reactions. numberanalytics.com

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic substitution on the thiazole ring is generally favored at the C5 position due to the directing effect of the ring's nitrogen atom. numberanalytics.com However, in tert-butyl 5-acetylthiazol-2-ylcarbamate, the C5 position is already occupied by an acetyl group. The 2-(tert-butoxycarbonyl)amino group, being an activating group, would typically direct incoming electrophiles to the C5 position. Conversely, the 5-acetyl group deactivates the ring towards electrophilic attack.

Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, halogenation can be achieved with reagents like N-bromosuccinimide (NBS). numberanalytics.com In a related compound, 2-acetylamino-5-(4-acetylphenylazo)-thiazole, reactivity studies involving various electrophilic reagents have been performed to create new bioactive derivatives. researchgate.net Given the existing substitution pattern of tert-butyl 5-acetylthiazol-2-ylcarbamate, further electrophilic substitution on the thiazole ring would likely require forcing conditions and may lead to a mixture of products or reaction at other sites of the molecule.

Nucleophilic Attack on the Thiazole Ring

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions and typically necessitate the presence of a good leaving group. numberanalytics.com The thiazole ring itself is relatively electron-rich, making it inherently resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or through specific reaction mechanisms.

One notable reaction is the Chichibabin reaction, which involves the amination of heterocyclic rings, although it is more common for pyridine (B92270) and its derivatives. For thiazoles, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group, such as a halogen, is present on the ring. numberanalytics.com In the case of tert-butyl 5-acetylthiazol-2-ylcarbamate, direct nucleophilic attack on the ring carbons is unlikely due to the absence of a good leaving group. However, the carbonyl carbon of the acetyl group is an electrophilic center and can be susceptible to nucleophilic attack.

Oxidation and Reduction Chemistry of the Thiazole Core

The thiazole ring can undergo both oxidation and reduction, although it is relatively stable. pharmaguideline.com Oxidation can occur at the sulfur atom to form an S-oxide, or at the nitrogen to yield an N-oxide. uni-duesseldorf.de The biotransformation of thiazole-containing drugs often involves oxidation catalyzed by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like epoxides or S-oxides. uni-duesseldorf.de

Reduction of the thiazole ring is also possible. While stable to catalytic hydrogenation with platinum, using Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com The acetyl group on tert-butyl 5-acetylthiazol-2-ylcarbamate can also be selectively reduced to an alcohol using reducing agents like sodium borohydride (B1222165) without affecting the thiazole ring or the carbamate (B1207046) group under controlled conditions.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the thiazole ring can undergo ring-opening reactions. For some thiazole-containing drugs, metabolic activation can lead to ring-opening, which may result in the formation of reactive thioamides. nih.gov Quantum chemical studies have shown that the substituents on the thiazole ring play a crucial role in its activation and subsequent ring-opening pathways. nih.gov Electron-donating groups tend to favor direct ring-opening, while electron-withdrawing groups may proceed through an indirect mechanism. nih.gov

Rearrangement reactions of thiazoles, such as the Dimroth rearrangement, are also known, which typically involve the interchange of ring atoms. However, the specific conditions and structural requirements for such rearrangements in a molecule like tert-butyl 5-acetylthiazol-2-ylcarbamate would need to be experimentally determined.

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal. organic-chemistry.org

Hydrolysis of the Carbamate Group

The primary reaction of the carbamate moiety in tert-butyl 5-acetylthiazol-2-ylcarbamate is its hydrolysis, which serves to deprotect the 2-amino group. The Boc group is known for its sensitivity to acidic conditions. acsgcipr.org

Acid-Catalyzed Hydrolysis

The deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or phosphoric acid. acsgcipr.orgmdpi.com The reaction proceeds through the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. acsgcipr.org This method is generally clean and efficient. researchgate.net A variety of acidic reagents can be employed, including Lewis acids. mdpi.com The choice of acid and solvent can be tailored to the specific substrate to ensure selectivity, especially if other acid-sensitive functional groups are present. organic-chemistry.orgacsgcipr.org

Base-Catalyzed Hydrolysis

While the Boc group is generally stable to basic conditions, some methods for base-mediated deprotection have been reported, although they are less common than acidic methods. mdpi.com The stability of the Boc group to most nucleophiles and bases allows for orthogonal protection strategies with other protecting groups like Fmoc, which is base-labile. organic-chemistry.org

The following table summarizes the general conditions for the hydrolysis of the Boc group:

| Reagent/Condition | Type of Hydrolysis | Typical Solvents | Notes |

| Trifluoroacetic Acid (TFA) | Acid-Catalyzed | Dichloromethane (B109758) (DCM) | Common and effective method. acsgcipr.org |

| Hydrochloric Acid (HCl) | Acid-Catalyzed | Dioxane, Methanol (B129727), Ethyl Acetate (B1210297) | Often used to generate the hydrochloride salt of the amine. mdpi.com |

| Phosphoric Acid | Acid-Catalyzed | - | A strong acid alternative. mdpi.com |

| Lewis Acids (e.g., ZnBr₂) | Acid-Catalyzed | Dichloromethane (DCM) | Milder conditions compared to strong Brønsted acids. |

| Basic Conditions | Base-Catalyzed | - | Generally less effective and not commonly used for Boc deprotection. mdpi.com |

Transcarbamoylation Reactions

While direct transcarbamoylation reactions involving the transfer of the entire tert-butoxycarbonyl group from Tert-butyl 5-acetylthiazol-2-ylcarbamate to another amine are not extensively documented in dedicated studies, the underlying chemistry of Boc-protected amines suggests potential pathways. In certain conditions, Boc-protected amines can be converted into isocyanates. This transformation can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which facilitate the in-situ generation of an isocyanate intermediate. organic-chemistry.org This reactive isocyanate could then be trapped by a different nucleophile, such as another amine, to form a new urea (B33335), effectively achieving a transfer of the carbonyl moiety, though not a simple transcarbamoylation. This process allows for the conversion of carbamates into unsymmetrical and symmetrical disubstituted and trisubstituted ureas. organic-chemistry.org

Selective Deprotection Strategies (e.g., Boc removal)

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial transformation for this compound, unmasking the primary amine at the 2-position for further functionalization. The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.orgfishersci.co.uk A variety of reagents and conditions have been developed for this purpose, offering a range of selectivities, particularly important when other acid-sensitive groups are present.

Strong acids are the most common reagents for Boc deprotection. Trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, is a standard method. fishersci.co.ukyoutube.commasterorganicchemistry.com Similarly, solutions of hydrogen chloride (HCl) in organic solvents like dioxane or ethyl acetate are widely used. fishersci.co.uknih.gov The reaction is typically fast, often completed at room temperature. fishersci.co.uk For substrates sensitive to strong acidic conditions, milder or alternative methods are available. Aqueous phosphoric acid has been reported as an effective and more environmentally benign reagent for cleaving tert-butyl carbamates. researchgate.net

Recent methodologies have introduced even milder conditions. Iron(III) salts, such as FeCl₃, have been shown to catalytically deprotect Boc groups, offering a practical and selective alternative. researchgate.netsemanticscholar.org Another mild method employs oxalyl chloride in methanol, which effectively removes the Boc group from a wide range of substrates, including heterocycles, at room temperature. nih.gov This method is noted to be particularly rapid for aryl carbamates bearing electron-withdrawing groups. nih.gov For specific heterocyclic systems like imidazoles and pyrazoles, sodium borohydride (NaBH₄) in ethanol (B145695) has been used for selective N-Boc deprotection, conditions under which primary Boc-protected amines remain intact. arkat-usa.org

Interactive Table: Comparison of Boc Deprotection Methods

| Reagent(s) | Solvent(s) | Conditions | Substrate Scope | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | General, widely used | fishersci.co.ukmasterorganicchemistry.com |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | Room Temperature | General, common | fishersci.co.uknih.gov |

| Oxalyl Chloride | Methanol | Room Temperature | Diverse, including heterocycles | nih.gov |

| Iron(III) Chloride (FeCl₃) | Dichloromethane (DCM) | - | Selective for N,N'-diprotected amines | researchgate.netsemanticscholar.org |

| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Selective for N-Boc imidazoles/pyrazoles | arkat-usa.org |

| Aqueous Phosphoric Acid | - | - | General, environmentally benign | researchgate.net |

Transformations Involving the Acetyl Side Chain

The acetyl group at the 5-position of the thiazole ring is a versatile functional handle, enabling a variety of ketone-based reactions and functional group interconversions.

The carbonyl of the acetyl group is electrophilic and its α-protons are acidic, allowing for classic ketone chemistry.

Condensation Reactions: The acetyl group can participate in condensation reactions with various electrophiles. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base like ethanolic potassium hydroxide (B78521), which yields thiazolylchalcones. sci-hub.se Condensation with thiosemicarbazide (B42300) in acidic ethanol leads to the formation of the corresponding 5-thiazolyl thiosemicarbazones. sci-hub.seresearchgate.net Aldol (B89426) reactions with chiral aldehydes have also been explored with related 2-acetylthiazole (B1664039) systems. acs.org

Reduction: The acetyl ketone can be selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, converting the acetyl group to a 1-hydroxyethyl group. chemguide.co.ukmasterorganicchemistry.com This reaction typically proceeds in an alcoholic solvent like methanol or ethanol. chemguide.co.uk The product of this reduction is tert-butyl 5-(1-hydroxyethyl)thiazol-2-ylcarbamate. matrixscientific.com This transformation is a key step in modifying the side chain while preserving the Boc-protecting group.

α-Halogenation: While not specifically documented for Tert-butyl 5-acetylthiazol-2-ylcarbamate, the α-carbon of the acetyl group is susceptible to halogenation under standard conditions, typically involving a halogen (e.g., Br₂) in an acidic or basic medium. This would introduce a halogen atom that can serve as a leaving group for subsequent nucleophilic substitution reactions.

Interactive Table: Reactions at the Acetyl Side Chain

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | chemguide.co.ukmasterorganicchemistry.commatrixscientific.com |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., KOH) | Chalcone | sci-hub.se |

| Thiosemicarbazone Formation | Thiosemicarbazide, Acid (e.g., HCl) | Thiosemicarbazone | sci-hub.seresearchgate.net |

Beyond simple ketone reactions, the acetyl group can be a precursor for a variety of other functional groups and heterocyclic systems. The reduction to an alcohol, as mentioned previously, is a fundamental interconversion. matrixscientific.com The formation of thiosemicarbazones also represents a functional group interconversion from a ketone to a C=N bond. sci-hub.se More complex transformations are also possible; for instance, related structures containing an α-amino ketone, which could be derived from the acetyl group, have been used to synthesize pyrrole (B145914) derivatives via condensation with active methylene (B1212753) compounds like ethyl acetoacetate. rsc.org

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. The 2-aminothiazole (B372263) scaffold, which is readily accessible from Tert-butyl 5-acetylthiazol-2-ylcarbamate via Boc deprotection, is a valuable building block in such reactions. nih.govresearchgate.net For example, 2-aminothiazole derivatives can participate in MCRs with aldehydes and other components like ethyl cyanoacetate (B8463686) or thiourea (B124793) to produce complex heterocyclic systems such as substituted pyrans and pyrimidines. nih.gov The Groebke-Blackburn-Bienaymè three-component reaction (GBB-3CR) is another powerful MCR that utilizes amidine-containing heterocycles (like 2-aminothiazoles) with an aldehyde and an isocyanide to generate fused imidazo[1,2-a]azines. While not explicitly demonstrated with the title compound, its deprotected form would be a suitable substrate for these types of powerful synthetic transformations.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms for the most fundamental transformations of Tert-butyl 5-acetylthiazol-2-ylcarbamate are well-established in organic chemistry.

Mechanism of Boc Deprotection: The acid-catalyzed deprotection of the Boc group proceeds through a specific, multi-step pathway. masterorganicchemistry.comcommonorganicchemistry.com

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA). masterorganicchemistry.comcommonorganicchemistry.com

Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: The final product is the protonated 2-amino-5-acetylthiazole, which can be neutralized during workup to yield the free amine. commonorganicchemistry.com Kinetic studies have shown that the reaction rate can have a second-order dependence on the concentration of acids like HCl, suggesting a general acid-catalyzed separation of an ion pair formed from the protonated carbamate. acs.org

Mechanism of Ketone Reduction by Sodium Borohydride: The reduction of the acetyl group by NaBH₄ is a classic example of nucleophilic addition to a carbonyl. chemguide.co.ukmasterorganicchemistry.com

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), formally from the BH₄⁻ complex, on the electrophilic carbonyl carbon of the acetyl group. chemguide.co.ukyoutube.com

Alkoxide Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. chemguide.co.ukpressbooks.pub

Protonation: The reaction is completed by a workup step, typically involving a protic solvent (like the methanol or ethanol used for the reaction) or the addition of a mild acid, which protonates the negatively charged alkoxide oxygen to yield the final secondary alcohol product. chemguide.co.ukmasterorganicchemistry.com

Derivatization and Analogue Synthesis Based on the Tert Butyl 5 Acetylthiazol 2 Ylcarbamate Scaffold

Structural Modifications of the Thiazole (B1198619) Ring

The thiazole ring is a common motif in pharmacologically active compounds, and its modification can significantly impact biological activity.

The 4-position of the thiazole ring is a prime site for substitution to introduce diverse functionalities. One of the notable methods to achieve this is the Vilsmeier-Haack reaction, which introduces a formyl group into electron-rich aromatic compounds. researchgate.netambeed.com This reaction, when applied to 2-aminothiazole (B372263) derivatives, can lead to formylation at the C4 position, thereby providing a handle for further synthetic transformations. researchgate.net The reaction conditions typically involve the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netmdpi.com

Another approach for substitution at the 4-position involves the Hantzsch thiazole synthesis, a classical method where α-haloketones react with thioamides. By choosing appropriately substituted α-haloketones, a variety of groups can be introduced at the 4-position of the resulting thiazole ring. derpharmachemica.commdpi.com This method allows for the synthesis of 2-amino-4-arylthiazole derivatives, among others. mdpi.com

Furthermore, Suzuki cross-coupling reactions have been utilized to introduce aryl groups at the 4-position of the thiazole ring, often starting from a halogenated thiazole precursor. mdpi.comresearchgate.net

Table 1: Examples of Reagents for Substitution at the 4-Position of the Thiazole Ring

| Reagent/Reaction | Functional Group Introduced | Reference |

| Vilsmeier-Haack (POCl₃/DMF) | Formyl (-CHO) | researchgate.net |

| α-Haloketones (in Hantzsch synthesis) | Alkyl or Aryl groups | derpharmachemica.commdpi.com |

| Arylboronic acids (in Suzuki coupling) | Aryl groups | mdpi.comresearchgate.net |

The isosteric replacement of heteroatoms within the thiazole ring can lead to the generation of novel heterocyclic systems with potentially different electronic and steric properties. The synthesis of oxazole (B20620) and imidazole (B134444) analogues represents a key strategy in this regard.

The synthesis of oxazole analogues can be achieved through various synthetic routes, often involving the cyclization of precursors that can form the oxazole ring instead of the thiazole ring. For instance, the reaction of an appropriate precursor with cyanamide (B42294) can lead to the formation of an oxazole ring. ucsd.edu The synthesis of 2-amino-5-tert-butyl-2-oxazoline (B1246208) has been reported, showcasing the feasibility of creating such analogues. nih.gov

Similarly, imidazole analogues can be synthesized. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with aminothiazole can lead to the formation of an imidazo[2,1-b]thiazole (B1210989) system, which represents a fusion of an imidazole ring with the existing thiazole. nih.gov

Table 2: Examples of Heteroatom Replacement Strategies

| Target Analogue | Synthetic Approach | Reference |

| Oxazole | Cyclization with cyanamide | ucsd.edu |

| Imidazole | Reaction with aminothiazoles to form fused systems | nih.gov |

Chemical Modifications of the Carbamate (B1207046) Group

The carbamate group in tert-butyl 5-acetylthiazol-2-ylcarbamate provides a site for modifications that can influence the compound's solubility, stability, and interaction with biological targets.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org The deprotection of the Boc group from the carbamate moiety yields the free 2-aminothiazole, which can then be further derivatized.

Several reagents can be employed for the removal of the Boc group, with the choice often depending on the presence of other acid-labile groups in the molecule. ug.edu.pl Trifluoroacetic acid (TFA) is a common reagent for this purpose. nih.gov Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. nih.gov Another method involves the use of zinc bromide (ZnBr₂) in dichloromethane (B109758), which can offer chemoselectivity in the presence of other acid-sensitive functionalities. researchgate.net

Table 3: Reagents for the Removal of the Tert-butyl Group

| Reagent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Typically in an organic solvent like dichloromethane | nih.gov |

| Aqueous Phosphoric Acid | Mild conditions | nih.gov |

| Zinc Bromide (ZnBr₂) | In dichloromethane | researchgate.net |

Once the Boc group is removed to expose the 2-amino group, this functionality can be modified to create different linkages, such as ureas, thioureas, and amides.

The synthesis of urea (B33335) derivatives can be achieved by reacting the 2-aminothiazole with various isocyanates. cyberleninka.ru This reaction leads to the formation of N,N'-disubstituted ureas. Similarly, thiourea (B124793) derivatives can be prepared by reacting the 2-aminothiazole with isothiocyanates. nih.gov

N-acylation of the 2-amino group is another common modification, leading to the formation of amide linkages. This can be accomplished by reacting the 2-aminothiazole with acyl chlorides or carboxylic acids using coupling agents. mdpi.commdpi.comnih.gov A variety of acyl groups, including aromatic and aliphatic ones, can be introduced through this method.

Table 4: Examples of Alterations to the Carbamate Linkage

| Linkage Type | Reagents | Reference |

| Urea | Isocyanates | cyberleninka.ru |

| Thiourea | Isothiocyanates | nih.gov |

| Amide | Acyl chlorides, Carboxylic acids with coupling agents | mdpi.commdpi.comnih.gov |

Functionalization of the Acetyl Side Chain

The acetyl group at the 5-position of the thiazole ring is a versatile handle for a range of chemical transformations, allowing for the introduction of diverse structural motifs.

A common reaction involving the acetyl group is the Knoevenagel condensation. This reaction involves the condensation of the acetyl group with an active methylene (B1212753) compound in the presence of a base, leading to the formation of a new carbon-carbon double bond. nih.govrsc.org For instance, condensation with aldehydes can lead to the formation of α,β-unsaturated ketones, also known as chalcones. mdpi.com

The acetyl group can also be a precursor for other functional groups. For example, it can be brominated to form an α-bromoacetyl derivative, which is a reactive intermediate for further nucleophilic substitution reactions. nih.gov

Table 5: Examples of Functionalization of the Acetyl Side Chain

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Aldehydes, Active methylene compounds | α,β-Unsaturated ketones (Chalcones) | mdpi.comnih.govrsc.org |

| Bromination | Brominating agents (e.g., CuBr₂) | α-Bromoacetyl derivatives | nih.gov |

Conversion to Other Carbonyl Derivatives

The acetyl group at the C5 position of the thiazole ring is a key functional handle that can be readily converted into a variety of other carbonyl-containing moieties. These transformations are crucial for modulating the electronic and steric properties of the side chain, which can significantly influence biological activity and physicochemical characteristics.

One of the most fundamental conversions is the oxidation of the acetyl group to a carboxylic acid. This creates a versatile intermediate, 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, which can serve as a precursor for numerous other derivatives. A common method to achieve this involves a haloform reaction followed by acidification. The resulting carboxylic acid can then be activated, for example by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, to facilitate further reactions. researchgate.netresearchgate.net The existence of intermediates such as tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate highlights this synthetic pathway. nih.gov

Once the carboxylic acid or its activated form is obtained, it can be readily converted into esters and amides through standard condensation reactions. Esterification can be performed with various alcohols under acidic conditions, while amidation involves coupling with primary or secondary amines, often mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or via the acid chloride. nih.gov These reactions allow for the introduction of a wide array of substituents, enabling fine-tuning of properties such as lipophilicity and hydrogen bonding capacity. Another important derivative is the acid hydrazide, formed by reacting an ester derivative with hydrazine (B178648) hydrate. kau.edu.sa This hydrazide can serve as a key intermediate for synthesizing semicarbazides, thiosemicarbazides, and various heterocyclic systems. kau.edu.sa

| Initial Functional Group | Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Acetyl | Oxidation | e.g., NaOBr, H₃O⁺ | Carboxylic Acid | google.com |

| Carboxylic Acid | Acyl Halogenation | SOCl₂ or (COCl)₂ | Acid Chloride | nih.gov |

| Carboxylic Acid | Esterification | R-OH, H⁺ | Ester | researchgate.net |

| Carboxylic Acid / Acid Chloride | Amidation | R-NH₂, Coupling Agents | Amide | nih.gov |

| Ester | Hydrazinolysis | H₂NNH₂·H₂O | Acid Hydrazide | kau.edu.sa |

Extension or Cyclization of the Side Chain

Beyond simple conversion of the carbonyl group, the acetyl side chain can be elaborated to create more complex structures through chain extension or cyclization reactions. These modifications can lead to novel scaffolds with distinct three-dimensional shapes and biological activities.

Side Chain Extension: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions. For instance, Claisen-Schmidt condensation with various aromatic or heterocyclic aldehydes in the presence of a base leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. nih.gov This reaction effectively extends the side chain and introduces a conjugated system, which can be a key pharmacophore in various biologically active molecules. The resulting chalcones can be further modified, for example, by reaction with hydrazine to form pyrazoline rings. nih.gov

Cyclization: The 2-aminothiazole core is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[2,1-b]thiazoles. This is typically achieved through the Hantzsch thiazole synthesis principle, where the nucleophilic N1 nitrogen of the thiazole ring attacks an α-haloketone, followed by intramolecular cyclization via condensation between the endocyclic nitrogen and the ketone carbonyl. researchgate.netmdpi.com This reaction is highly efficient for creating a fused five-membered imidazole ring, resulting in a rigid, bicyclic scaffold that is prevalent in many bioactive compounds. nih.govnih.gov The substituents on the resulting imidazo[2,1-b]thiazole can be varied by choosing different α-haloketones, providing a straightforward route to diverse analogues. researchgate.net

| Starting Scaffold | Reaction Type | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| 5-Acetylthiazole | Claisen-Schmidt Condensation | Ar-CHO, Base | Chalcone (Side-chain extension) | nih.gov |

| 2-Aminothiazole derivative | Intramolecular Cyclization | α-Haloketone (e.g., phenacyl bromide) | Imidazo[2,1-b]thiazole (Fused ring) | nih.govresearchgate.netmdpi.com |

Synthesis of Hybrid Molecules and Conjugates

Hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery to create molecules with potentially enhanced or novel activities. The tert-butyl 5-acetylthiazol-2-ylcarbamate scaffold is well-suited for creating such hybrid molecules and conjugates.

A common approach involves conjugating the thiazole core with amino acids or peptides. nih.govijbiotech.com This can be accomplished by first converting the 5-acetyl group to a carboxylic acid, as described previously. The resulting thiazole carboxylic acid can then be coupled to the N-terminus of a peptide or a single amino acid using standard peptide coupling techniques. oup.com This creates thiazole-peptide hybrids, which can combine the biological properties of the thiazole moiety with the specific targeting or transport capabilities of the peptide. rsc.orgthieme.de

The thiazole scaffold can also be linked to other heterocyclic systems to generate novel hybrid structures. For example, derivatives have been synthesized where the thiazole ring is conjugated with piperazine, pyrimidine, or pyrazole (B372694) moieties. mdpi.comnih.govacgpubs.org These syntheses often involve multi-step sequences where the thiazole core is first constructed or modified, and then the second heterocyclic component is added through a suitable chemical linker. Such molecular hybridization can lead to compounds with improved pharmacological profiles or multi-target activity.

Stereochemical Divergence in Analogues

The introduction of chirality and the synthesis of specific stereoisomers are critical aspects of modern drug development, as different enantiomers of a molecule can have vastly different biological activities. While the parent tert-butyl 5-acetylthiazol-2-ylcarbamate is achiral, stereochemical diversity can be introduced into its analogues through several synthetic strategies.

One method involves the use of a chiral auxiliary. youtube.com A chiral auxiliary is an optically active group that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary could be incorporated into a side-chain precursor, guiding an asymmetric addition to the carbonyl group. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

Alternatively, stereoselective synthesis can be employed directly. acs.org For example, reactions involving the synthesis of thiazoles from chiral propargyl alcohols have been shown to proceed with stereoselectivity, yielding specific geometric isomers of the products. acs.orgnih.gov Such methods allow for the controlled formation of kinetic and thermodynamic products with defined stereochemistry. By applying these principles, analogues of the main scaffold can be synthesized with one or more chiral centers, for instance, in the side chain, allowing for the exploration of stereochemistry-dependent structure-activity relationships. The synthesis of chiral polyaminothiazoles has also been reported, highlighting the ability to incorporate stereocenters into more complex thiazole-containing structures. nih.gov

High-Throughput Synthesis and Library Generation

To efficiently explore the chemical space around the tert-butyl 5-acetylthiazol-2-ylcarbamate scaffold, high-throughput synthesis and the generation of compound libraries are essential. Solid-phase synthesis is a particularly powerful technique for this purpose, as it allows for the parallel synthesis of a large number of compounds with simplified purification steps. mdpi.comnih.govresearchgate.netrsc.org

In a typical solid-phase approach, a suitable starting material is anchored to a polymer resin. For thiazole library synthesis, this could involve attaching a precursor via a linker, such as a carbamimidothioate linker. nih.gov The resin-bound substrate is then subjected to a series of reactions where different building blocks are introduced at various points of diversity. For example, a core thiazole skeleton can be built on the resin, followed by the addition of diverse amines, alkyl halides, or acid chlorides to introduce variability at different positions of the ring system. nih.govnih.gov After the synthesis is complete, the final products are cleaved from the solid support.

This methodology has been successfully applied to generate libraries of 2,4,5-trisubstituted thiazoles and fused systems like thiazolo-pyrimidinones. mdpi.comrsc.orgnih.gov Such strategies permit the rapid incorporation of multiple points of diversity into the thiazole core, facilitating the efficient generation of large and structurally diverse compound libraries for screening and lead optimization. nih.gov

Analytical Characterization and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the chemical structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For tert-butyl 5-acetylthiazol-2-ylcarbamate, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural assignment.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Thiazole (B1198619) Ring Proton: A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the proton at the C4 position of the thiazole ring.

Acetyl Group Protons: A sharp singlet, integrating to three protons, in the δ 2.4-2.7 ppm range, characteristic of a methyl group adjacent to a carbonyl.

Tert-butyl Group Protons: A prominent singlet, integrating to nine protons, typically found upfield around δ 1.5-1.6 ppm, representing the chemically equivalent methyl groups of the tert-butoxycarbonyl (Boc) protecting group.

Carbamate (B1207046) N-H Proton: A broad singlet whose chemical shift can vary significantly (often δ 9.0-11.0 ppm) depending on the solvent, concentration, and temperature. This signal may also exchange with D₂O.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum provides information on all unique carbon atoms.

Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring would be expected in the δ 110-170 ppm region. The carbon bearing the carbamate group (C2) and the acetyl group (C5) would be significantly deshielded.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are anticipated: the acetyl carbonyl (C=O) typically in the δ 190-200 ppm range and the carbamate carbonyl (C=O) in the δ 150-155 ppm range.

Tert-butyl Group Carbons: A signal around δ 80-85 ppm for the quaternary carbon and a signal around δ 28 ppm for the three equivalent methyl carbons.

Acetyl Methyl Carbon: A signal in the δ 25-30 ppm range.

2D NMR for Connectivity:

COSY (Correlation Spectroscopy): Would be used to confirm scalar couplings between protons, though for this specific molecule with many singlet signals, its utility would be limited to identifying any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the thiazole C4-H, acetyl CH₃, and tert-butyl CH₃ groups.

Table 1: Predicted NMR Data for Tert-butyl 5-acetylthiazol-2-ylcarbamate (Note: These are estimated values and actual experimental data may vary.)

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Thiazole H4 | ~8.2 (s, 1H) | ~120 | C2, C5 |

| Acetyl CH₃ | ~2.6 (s, 3H) | ~26 | Acetyl C=O, Thiazole C5 |

| Tert-butyl (CH₃)₃ | ~1.5 (s, 9H) | ~28 | Tert-butyl Quaternary C |

| Carbamate NH | ~10.5 (br s, 1H) | N/A | Carbamate C=O, Thiazole C2 |

| Thiazole C2 | N/A | ~165 | N/A |

| Thiazole C5 | N/A | ~145 | N/A |

| Carbamate C=O | N/A | ~152 | N/A |

| Acetyl C=O | N/A | ~192 | N/A |

| Tert-butyl Quat. C | N/A | ~82 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Molecular Ion Peak: The expected exact mass of tert-butyl 5-acetylthiazol-2-ylcarbamate (C₁₀H₁₄N₂O₃S) is 258.0725 g/mol . In ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 259.0803 or as adducts with sodium [M+Na]⁺ at m/z 281.0622 or potassium [M+K]⁺ at m/z 297.0362.

Fragmentation Pattern: High-resolution MS/MS analysis would reveal characteristic fragmentation patterns. A major expected loss would be that of the tert-butyl group (56 Da) or isobutylene (B52900) (56 Da), leading to a significant fragment ion. Another common fragmentation pathway would be the loss of the entire Boc group (100 Da). Cleavage of the acetyl group (43 Da) is also a probable fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ in the IR spectrum would correspond to the N-H stretching of the carbamate.

C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the acetyl and tert-butyl groups.

Carbonyl (C=O) Stretches: Two distinct and strong absorption bands would be the most prominent features. The acetyl carbonyl stretch is expected around 1670-1690 cm⁻¹, while the carbamate carbonyl stretch typically appears at a higher frequency, around 1710-1730 cm⁻¹.

C=N and C=C Stretches: Vibrations associated with the thiazole ring would appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O bonds of the carbamate ester would be visible in the 1200-1300 cm⁻¹ range.

Crystallographic Studies for Solid-State Structure Determination

Should tert-butyl 5-acetylthiazol-2-ylcarbamate be a crystalline solid, X-ray crystallography could provide definitive proof of its structure and reveal its three-dimensional arrangement in the solid state.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction analysis involves irradiating a suitable single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with very high precision. This would confirm the connectivity established by NMR and provide the absolute structure of the molecule. For a related compound, tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate, X-ray analysis revealed the formation of centrosymmetric dimers in the crystal structure through intermolecular hydrogen bonds. A similar analysis for the title compound would be expected to reveal its unique packing arrangement.

Conformational Analysis in Crystal Structures

The crystallographic data would allow for a detailed conformational analysis. Key points of interest would include:

Planarity: The degree of planarity of the thiazole ring.

Torsion Angles: The torsion angle between the plane of the thiazole ring and the substituent groups (the carbamate and the acetyl group). This would reveal any steric hindrance between the groups.

Intermolecular Interactions: Identification of any significant intermolecular forces, such as hydrogen bonds (e.g., between the carbamate N-H and a carbonyl oxygen or a thiazole nitrogen of a neighboring molecule) or π-π stacking interactions, which dictate the crystal packing. In a similar benzothiazole (B30560) structure, N—H···N and C—H···O hydrogen bonds were observed to form a three-dimensional network.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are instrumental in separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for a quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Tert-butyl 5-acetylthiazol-2-ylcarbamate. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic identifier under specific conditions. By analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram, its purity can be accurately determined.

A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components. lcms.cz

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Start at 10% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jmchemsci.com For a compound like Tert-butyl 5-acetylthiazol-2-ylcarbamate, GC-MS can be used to assess purity and confirm its molecular weight. The sample is vaporized and separated in the GC column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern, which helps in structural elucidation. researchgate.net

While direct GC-MS analysis is possible if the compound is sufficiently volatile and thermally stable, derivatization may sometimes be employed to enhance its volatility. researchgate.net The technique is highly sensitive, capable of detecting trace-level impurities. scispec.co.th

Table 2: Illustrative GC-MS System Parameters

| Parameter | Example Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) lcms.cz |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min lcms.cz |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min lcms.cz |

| Ionization Mode | Electron Impact (EI) at 70 eV lcms.cz |

| MS Source Temp. | 230 °C lcms.cz |

| Mass Range | 40-500 m/z |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and helps validate its empirical and molecular formula.

For Tert-butyl 5-acetylthiazol-2-ylcarbamate, the molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 258.30 g/mol . The theoretical elemental composition can be calculated as a benchmark for experimental results.

Table 3: Theoretical Elemental Composition of Tert-butyl 5-acetylthiazol-2-ylcarbamate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 46.50% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.46% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.85% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.58% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.41% |

| Total | | | | 242.293 | 100.00% |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These properties are fundamental to understanding its reactivity, stability, and interaction with biological targets. For tert-butyl 5-acetylthiazol-2-ylcarbamate, DFT calculations could provide significant insights into its molecular structure and electronic distribution. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons, indicating its reactivity towards electrophiles. Conversely, the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov

For tert-butyl 5-acetylthiazol-2-ylcarbamate, the electron-rich thiazole (B1198619) ring, particularly the nitrogen and sulfur atoms, along with the oxygen atoms of the carbamate (B1207046) and acetyl groups, would likely contribute significantly to the HOMO. The LUMO is expected to be distributed over the acetyl group and the thiazole ring, which can accept electron density. In a QSAR study on thiazole derivatives as PIN1 inhibitors, the LUMO energy (ELUMO) was one of the descriptors used to build a predictive model, highlighting the importance of electron-accepting capabilities for activity. imist.maresearchgate.net

Table 1: Hypothetical Frontier Orbital Analysis for Tert-butyl 5-acetylthiazol-2-ylcarbamate

| Parameter | Predicted Significance |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons; likely localized on the thiazole ring and oxygen atoms. |

| LUMO Energy | Represents the molecule's ability to accept electrons; likely centered on the acetylthiazole system. imist.maresearchgate.net |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. nih.gov |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding.

In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack and can act as hydrogen bond acceptors. For tert-butyl 5-acetylthiazol-2-ylcarbamate, these would be anticipated around the carbonyl oxygen of the acetyl group, the carbamate oxygen, and the nitrogen atom of the thiazole ring. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, likely found around the hydrogen atoms, particularly the N-H proton of the carbamate group. researchgate.net These ESP maps are invaluable for understanding how the molecule might orient itself within a protein's binding pocket. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While quantum calculations provide insights into the static electronic nature of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and stability. nih.gov

For a molecule like tert-butyl 5-acetylthiazol-2-ylcarbamate, MD simulations could reveal:

Conformational Preferences: The molecule has several rotatable bonds, including those in the tert-butyl group and around the carbamate linkage. MD simulations can explore the potential energy surface to identify low-energy, stable conformations.

Ligand Flexibility: Understanding how the molecule flexes and adapts its shape is crucial, especially when considering its interaction with a binding site. MD can show how the spatial relationship between the acetyl group, the thiazole ring, and the bulky tert-butyl group changes over time.

Solvent Effects: By performing simulations in an explicit solvent (like water), one can observe how the molecule interacts with its environment and how solvation affects its conformation.

In studies of other thiazole-containing compounds, MD simulations have been used to assess the stability of ligand-protein complexes, with average Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values indicating the stability of the ligand within the binding pocket. nih.gov A similar approach would be highly informative for tert-butyl 5-acetylthiazol-2-ylcarbamate when studied in the context of a specific biological target.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methods are employed. These approaches use the structural information from a set of molecules known to be active to develop a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For tert-butyl 5-acetylthiazol-2-ylcarbamate, a hypothetical pharmacophore model could include:

A hydrogen bond donor (the NH of the carbamate).

Hydrogen bond acceptors (the carbonyl oxygens and the thiazole nitrogen).

A hydrophobic feature (the tert-butyl group).

An aromatic/heterocyclic ring (the thiazole).

Once a pharmacophore model is developed based on a set of active thiazole derivatives, it can be used to screen large chemical databases virtually. This process filters for molecules that match the pharmacophore, identifying potential new hits for synthesis and biological testing. This approach has been successfully applied to discover novel thiazole-based inhibitors for various targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. imist.maresearchgate.net A QSAR model is represented by a mathematical equation that correlates physicochemical or structural descriptors of the molecules with their activity.

To build a QSAR model for a series of analogs of tert-butyl 5-acetylthiazol-2-ylcarbamate, one would need a dataset of these compounds with their measured biological activities (e.g., IC50 values). Various molecular descriptors would then be calculated for each compound, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies. imist.ma

Steric Descriptors: Molecular weight, molar refractivity (MR). imist.ma

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP). imist.ma

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate the QSAR equation. imist.maresearchgate.net Such models are valuable for predicting the activity of new derivatives before they are synthesized, thus prioritizing the most promising candidates and guiding lead optimization. QSAR studies on other thiazole derivatives have successfully identified key descriptors that influence their inhibitory activities. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tert-butyl 5-acetylthiazol-2-ylcarbamate |

Structure-Based Drug Design (SBDD) Approaches

Molecular Docking Simulations with Biological Targets

Following a comprehensive search of scientific literature and chemical databases, no specific molecular docking studies for tert-butyl 5-acetylthiazol-2-ylcarbamate have been identified. While research on related thiazole derivatives often employs molecular docking to investigate potential biological targets, explicit simulations involving this particular compound are not publicly available at this time.

Binding Energy Calculations and Free Energy Perturbation

There is currently no published research detailing binding energy calculations, such as those derived from MM/PBSA, MM/GBSA, or free energy perturbation (FEP) methods, for tert-butyl 5-acetylthiazol-2-ylcarbamate. These computational techniques are crucial for quantitatively predicting the binding affinity of a ligand to a biological target, but they have not been applied to this specific molecule in available studies.

Prediction of ADMET-related properties

In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for tert-butyl 5-acetylthiazol-2-ylcarbamate are not available in the reviewed scientific literature. While computational ADMET screening is a common practice in modern drug discovery for related thiazole-containing compounds, specific data sets and predictions for the title compound have not been reported.

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

In Vitro Biological Evaluation and Screening Assays

The initial assessment of a compound's biological potential typically involves a series of in vitro assays to determine its effects on specific enzymes and cellular processes.

Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and prostaglandin (B15479496) synthases.

CDK9 Inhibition: While direct IC50 values for Tert-butyl 5-acetylthiazol-2-ylcarbamate are not readily available in the public domain, a closely related analog, tert-Butyl (5-acetylthiazol-2-yl)(methyl)carbamate , has been synthesized as part of research into CDK9 inhibitors. CDK9 is a key regulator of transcription and its inhibition is a therapeutic strategy in oncology. The research in this area suggests that the 5-acetylthiazol-2-ylcarbamate scaffold is of interest for developing CDK9 inhibitors.

H-PGDS Inhibition: There is currently no publicly available data from in vitro enzyme inhibition assays to suggest that Tert-butyl 5-acetylthiazol-2-ylcarbamate is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context.